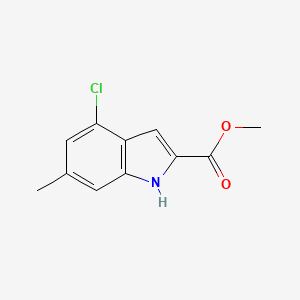
methyl 4-chloro-6-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate (M4C6MICA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of indole, a heterocyclic aromatic compound, which is widely used in the synthesis of various pharmaceuticals and other compounds. M4C6MICA is a versatile compound, with applications in a variety of areas, including organic synthesis, medicinal chemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines. It has also been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-cancer agents. Additionally, it has been used as a substrate for the study of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-6-methyl-1H-indole-2-carboxylate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, methyl 4-chloro-6-methyl-1H-indole-2-carboxylate may reduce inflammation and associated pain.
Biochemical and Physiological Effects
methyl 4-chloro-6-methyl-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, antifungal, and anti-cancer properties. Additionally, it has been shown to reduce the production of prostaglandins and to inhibit the activity of enzymes involved in the metabolism of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate is a versatile compound with a wide range of applications in laboratory experiments. It is relatively easy to synthesize, and can be purified by recrystallization or chromatography. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is relatively expensive, and its solubility in organic solvents is limited.
Direcciones Futuras
There are a number of potential future directions for further research on methyl 4-chloro-6-methyl-1H-indole-2-carboxylate. For example, further studies could be conducted to elucidate the exact mechanism of action of the compound, and to determine its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential of methyl 4-chloro-6-methyl-1H-indole-2-carboxylate as a starting material for the synthesis of other compounds. Finally, further studies could be conducted to explore the potential of methyl 4-chloro-6-methyl-1H-indole-2-carboxylate as a substrate for enzyme-catalyzed reactions.
Métodos De Síntesis
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate can be synthesized by the reaction of 4-chloro-6-methyl-1H-indole-2-carboxylic acid with methyl iodide in the presence of anhydrous potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 60-70°C for several hours. The reaction yields a white solid, which can then be purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
methyl 4-chloro-6-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBODDQIUZDPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

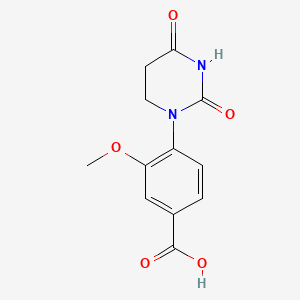
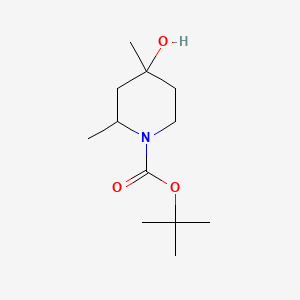
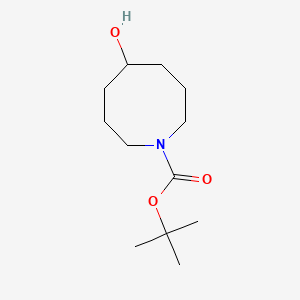
![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)
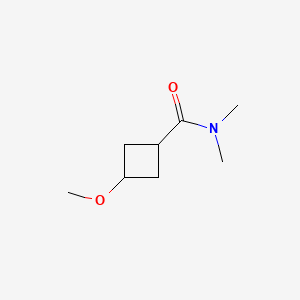
![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)
![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)
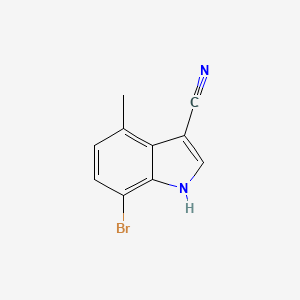
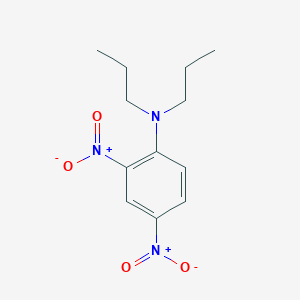
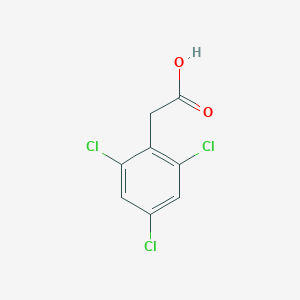
![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
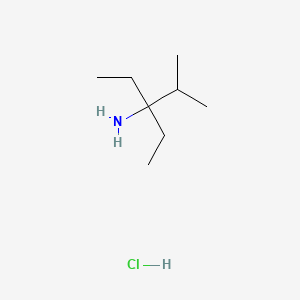
![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)